
(+)-Secoisolariciresinoldiglucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Secoisolariciresinoldiglucoside is a naturally occurring lignan found in flaxseeds and other plant sources. It is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This compound is a type of phytoestrogen, which means it can mimic the effects of estrogen in the body, potentially offering protective effects against hormone-related diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Secoisolariciresinoldiglucoside typically involves the enzymatic hydrolysis of secoisolariciresinol diglucoside precursors. Enzymes such as β-glucosidase are commonly used to catalyze the hydrolysis reaction, breaking down the glucoside bonds to release the active lignan. The reaction conditions often include a controlled pH and temperature to optimize enzyme activity and yield.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from flaxseed or other plant materials. The process includes grinding the seeds, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate the desired lignan. Enzymatic hydrolysis can also be employed on an industrial scale to enhance the yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(+)-Secoisolariciresinoldiglucoside undergoes various chemical reactions, including:
Oxidation: This reaction can convert the lignan into its oxidized forms, which may have different biological activities.
Reduction: Reduction reactions can modify the lignan structure, potentially altering its bioactivity.
Substitution: Substitution reactions can introduce different functional groups into the lignan molecule, potentially enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of secoisolariciresinol monoglucoside, while reduction can yield various reduced lignan derivatives.
Scientific Research Applications
(+)-Secoisolariciresinoldiglucoside has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: Research focuses on its role as a phytoestrogen and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects in treating hormone-related diseases, cancer, and cardiovascular conditions.
Industry: The compound is used in the development of functional foods and nutraceuticals due to its health benefits.
Mechanism of Action
The mechanism of action of (+)-Secoisolariciresinoldiglucoside involves its interaction with estrogen receptors in the body. As a phytoestrogen, it can bind to these receptors, mimicking the effects of natural estrogen. This interaction can modulate various cellular pathways, including those involved in cell growth, apoptosis, and inflammation. The compound’s antioxidant properties also contribute to its protective effects by neutralizing free radicals and reducing oxidative stress.
Comparison with Similar Compounds
(+)-Secoisolariciresinoldiglucoside is unique among lignans due to its specific structure and bioactivity. Similar compounds include:
Secoisolariciresinol: The aglycone form of this compound, which lacks the glucoside moieties.
Matairesinol: Another lignan with similar phytoestrogenic properties but different structural features.
Pinoresinol: A related lignan with distinct biological activities.
Compared to these compounds, this compound has a higher bioavailability and a broader range of health benefits, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3/t17-,18-,23-,24-,25-,26-,27+,28+,29-,30-,31-,32-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVBJPHMDABKJV-NNSPVXBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H](CC3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


